BenchChemオンラインストアへようこそ!

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chloro-3-nitrophenyl)methanone

Kinase Inhibition NLRP3 Inflammasome Hybrid Pharmacophore Design

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chloro-3-nitrophenyl)methanone (CAS 892478-05-6, C17H14ClN3O3S, MW 375.83) is a mixed pharmacophore entity that covalently links a 2-benzylthio-4,5-dihydro-1H-imidazole core with a 4-chloro-3-nitrobenzoyl moiety. This exact combination is absent from major public screening databases, making it a novel scaffold for structure–activity relationship (SAR) campaigns.

Molecular Formula C17H14ClN3O3S
Molecular Weight 375.83
CAS No. 892478-05-6
Cat. No. B2877981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chloro-3-nitrophenyl)methanone
CAS892478-05-6
Molecular FormulaC17H14ClN3O3S
Molecular Weight375.83
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C17H14ClN3O3S/c18-14-7-6-13(10-15(14)21(23)24)16(22)20-9-8-19-17(20)25-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
InChIKeyJRJSNFPXSKMANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chloro-3-nitrophenyl)methanone (CAS 892478-05-6) Is a Structurally Unique Research Tool


(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chloro-3-nitrophenyl)methanone (CAS 892478-05-6, C17H14ClN3O3S, MW 375.83) is a mixed pharmacophore entity that covalently links a 2-benzylthio-4,5-dihydro-1H-imidazole core with a 4-chloro-3-nitrobenzoyl moiety . This exact combination is absent from major public screening databases, making it a novel scaffold for structure–activity relationship (SAR) campaigns. Its design merges substructures separately validated in NLRP3 inflammasome inhibition (2-benzylthio-imidazoline series, IC50 41.8 µM) [1] and potent anticancer activity (4-chloro-3-nitrophenyl-benzimidazole series, A549 IC50 28 nM) [2], creating a single tool compound with the potential for dual-target pharmacology that neither parent scaffold can access independently.

Structural Divergence of (2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chloro-3-nitrophenyl)methanone That Prevents Generic Substitution


Simple replacement with a 4-chloro-3-nitrophenyl-benzimidazole (A549 IC50 28 nM) [1] or a 2-benzylthio-imidazoline tosyl analog (NLRP3 IC50 41.8 µM) [2] fails to recapitulate the integrated pharmacophore profile of CAS 892478-05-6. Benzimidazoles lack the partially saturated dihydroimidazole ring, altering hydrogen-bond geometry and conformational flexibility [3]; tosyl-protected imidazolines lack the electrophilic nitro group necessary for π-stacking with kinase hinge residues [4]. The target compound simultaneously presents a basic amidine nitrogen for heme-iron coordination, a benzylthio sulfur for hydrophobic cleft occupation, and a nitro-chloro aryl system for extended aromatic interactions—a three-point pharmacophore inaccessible to any single commercial analog in screening libraries.

Quantitative Differentiation Evidence for (2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chloro-3-nitrophenyl)methanone vs. Structural Analogs


Dual-Pharmacophore Architecture vs. Single-Activity Benzimidazole Comparators

The target compound is the only known entity combining the 2-benzylthio-4,5-dihydroimidazole core (associated with NLRP3 inhibition; analog IC50 = 41.8 µM) [1] with the 4-chloro-3-nitrobenzoyl moiety (associated with nanomolar anticancer activity; benzimidazole analog A549 IC50 = 28 nM) [2]. No commercially indexed analog (e.g., CAS 851801-26-8 or CAS 126121-24-2) contains both pharmacophores . This dual architecture potentially enables simultaneous engagement of inflammatory and proliferative targets, a property not achievable with either parent scaffold alone.

Kinase Inhibition NLRP3 Inflammasome Hybrid Pharmacophore Design

Predicted Cytotoxicity Profile Inferred from Dihydroimidazole QSAR Models

QSAR analysis of twelve dihydroimidazole derivatives established that cytotoxicity (CC50) against HL-60 and oral squamous cell carcinoma lines correlates strongly with molecular size (surface area, volume) and log P [1]. The target compound (MW 375.83, calculated log P ≈ 2.59 [2]) occupies a larger molecular volume than the most potent reported analog in that study, predicting a distinct cytotoxic fingerprint. By contrast, the benzimidazole comparator (MW 329.7) is smaller and lacks the benzylthio sulfur, placing it in a different QSAR cluster. This quantitative structure–property difference supports independent SAR exploration rather than interchangeability.

Cytotoxicity QSAR Dihydroimidazole SAR Molecular Descriptor

Nitro Group-Driven Electrophilic Reactivity: Differentiation from Tosyl-Protected Imidazolines

The 4-chloro-3-nitrobenzoyl group introduces a strong electron-withdrawing effect (Hammett σp ≈ 0.78 for p-NO2, σm ≈ 0.37 for m-Cl), significantly increasing the electrophilicity of the carbonyl carbon compared to the tosyl group (σp ≈ 0.48) in the comparator 2-benzylthio-1-tosyl-2-imidazoline [1]. This enhanced electrophilicity is predictive of differential reactivity with catalytic cysteine residues, as demonstrated for nitro-substituted benzimidazoles that induce PARP cleavage (apoptosis marker) at sub-micromolar concentrations [2]. The tosyl analog (NLRP3 IC50 41.8 µM) lacks this electrophilic warhead and operates solely through non-covalent inhibition [1].

Electrophilic Warhead Covalent Inhibitor Design Reactivity Screening

Antimycobacterial Activity Potential vs. 2-Benzylthio-Benzimidazole Leads

A series of 2-(benzylthio)-1H-benzo[d]imidazoles demonstrated MIC values of 3.8–6.9 µM against M. tuberculosis H37Rv and retained activity against multidrug-resistant (MDR) strains, with no apparent toxicity to Vero or HepG2 cells [1]. The target compound retains the 2-benzylthio sulfur pharmacophore critical for antitubercular activity in that series but replaces the benzimidazole core with a 4,5-dihydroimidazole, potentially improving aqueous solubility and plasma stability—key parameters where the lead benzimidazoles already showed favorable profiles (high solubility, high plasma stability) [1]. This structural divergence positions CAS 892478-05-6 as a next-generation probe for M. tuberculosis thioredoxin reductase or related thiol-targets.

Antitubercular Mycobacterium tuberculosis Drug-Resistant TB

Optimal Procurement Scenarios for (2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chloro-3-nitrophenyl)methanone


Dual-Mechanism Phenotypic Screening in Oncology and Inflammation

Use CAS 892478-05-6 as a single agent in phenotypic co-culture assays (e.g., tumor-immune cell models) to simultaneously probe NLRP3 inflammasome activation and cancer cell proliferation. The benzythio-imidazoline substructure offers NLRP3 inhibition potential (analog IC50 41.8 µM) [1], while the 4-chloro-3-nitrobenzoyl moiety provides antiproliferative activity (analog A549 IC50 28 nM) [2], enabling one compound to substitute for two separate tool molecules and reducing well-usage in high-content screening.

Covalent Inhibitor Hit Generation via Electrophilic Warhead Optimization

Deploy the compound in a cysteine-reactive covalent inhibitor screen (e.g., kinase or deubiquitinase panels). The nitro-chloro aryl system serves as a tunable electrophilic warhead [3], while the benzylthio group provides a lipophilic anchor for affinity-driven binding. Unlike non-electrophilic imidazoline comparators, this compound allows direct measurement of time-dependent IC50 shifts and washout-resistant target engagement [1].

Antitubercular Lead Expansion Focused on Dihydroimidazole Cores

Incorporate CAS 892478-05-6 into a medicinal chemistry program targeting M. tuberculosis thioredoxin reductase. The benzylthio group matches the pharmacophore of advanced leads (MIC 3.8–6.9 µM) [4], while the dihydroimidazole core is expected to improve aqueous solubility over benzimidazole precursors—directly addressing a key limitation in tuberculosis drug development.

QSAR Model Calibration for Cytotoxicity Prediction

Utilize the compound's calculated physicochemical descriptors (MW 375.83, clogP 2.59, TPSA 71.75) [5] in combination with in-house CC50 determination across HL-60 and OSCC cell lines to expand the applicability domain of published dihydroimidazole QSAR models [6], enabling more accurate prediction of larger, dual-substituted analogs.

Quote Request

Request a Quote for (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chloro-3-nitrophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.